Cas no 1250424-99-7 (1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide)
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide
- 2-Pyrrolidinecarboxamide, 1-(6-chloro-4-pyrimidinyl)-
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- Inchi: 1S/C9H11ClN4O/c10-7-4-8(13-5-12-7)14-3-1-2-6(14)9(11)15/h4-6H,1-3H2,(H2,11,15)
- InChI Key: ASJVRTCVLOIIOQ-UHFFFAOYSA-N
- SMILES: N1(C2C=C(Cl)N=CN=2)CCCC1C(N)=O
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B405623-25mg |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide |
1250424-99-7 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B405623-50mg |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide |
1250424-99-7 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B405623-250mg |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide |
1250424-99-7 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-71252-0.05g |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide |
1250424-99-7 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-71252-0.1g |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide |
1250424-99-7 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-71252-0.25g |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide |
1250424-99-7 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-71252-0.5g |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide |
1250424-99-7 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
| Enamine | EN300-71252-1.0g |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide |
1250424-99-7 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
| Enamine | EN300-71252-2.5g |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide |
1250424-99-7 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
| Enamine | EN300-71252-5.0g |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide |
1250424-99-7 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide Suppliers
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide
Introduction to 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide (CAS No: 1250424-99-7)
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide (CAS No: 1250424-99-7) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their potential in drug discovery and development. The presence of a chloropyrimidine moiety and a pyrrolidine ring system imparts distinct reactivity and binding capabilities, making it a valuable scaffold for medicinal chemists.
The 6-chloropyrimidin-4-yl substituent is particularly noteworthy, as it introduces a region of high electrophilicity, which can be exploited in various synthetic transformations. This feature allows for further functionalization, enabling the creation of more complex molecular architectures. Such modifications are crucial in optimizing pharmacokinetic profiles, improving binding affinity, and enhancing target specificity. The pyrrolidine-2-carboxamide moiety further contributes to the compound's versatility, providing a site for hydrogen bonding interactions and influencing its solubility and metabolic stability.
In recent years, there has been growing interest in developing novel therapeutic agents that leverage the structural features of 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide. One particularly exciting area of research involves its application in oncology. Preclinical studies have demonstrated that derivatives of this compound exhibit promising activity against various cancer cell lines by interfering with key signaling pathways involved in tumor growth and progression. Specifically, the chloropyrimidine core has been shown to mimic natural bioactive molecules that modulate intracellular communication, leading to apoptosis or growth arrest in malignant cells.
Furthermore, the pyrrolidine-2-carboxamide group has been investigated for its potential role in modulating enzyme activity. Several enzymes implicated in diseases such as inflammation and metabolic disorders have been identified as potential targets for this scaffold. Researchers have reported that analogs of 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide can inhibit the activity of these enzymes with high selectivity, suggesting their therapeutic potential. This aligns with broader trends in drug discovery where small molecules are designed to interact with specific biological pathways with minimal off-target effects.
The synthesis of 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide presents an interesting challenge due to the need for precise functional group manipulation. Advanced synthetic methodologies have been employed to construct this molecule efficiently while maintaining high purity standards. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies have proven particularly useful in forming the key bonds within the structure. These synthetic approaches not only highlight the compound's complexity but also underscore the ingenuity required to produce it at scale for research purposes.
From a computational chemistry perspective, 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into how different regions of the molecule contribute to binding affinity and selectivity. For instance, the chloropyrimidine moiety was found to engage deeply into hydrophobic pockets of protein targets, while the pyrrolidine-2-carboxamide group formed critical hydrogen bonds with polar residues. Such detailed understanding is essential for designing next-generation derivatives with improved pharmacological properties.
The pharmacokinetic profile of 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide is another critical aspect that has been thoroughly evaluated. In vitro and in vivo studies have revealed that this compound exhibits moderate solubility in aqueous media but demonstrates good oral bioavailability when administered to animal models. These characteristics make it an attractive candidate for further development into an oral therapeutic agent. Additionally, metabolic stability studies have indicated that the molecule undergoes limited degradation under physiological conditions, suggesting a favorable half-life for potential clinical applications.
Recent advancements in biocatalysis have also opened new avenues for exploring derivatives of 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide. Enzyme-mediated reactions offer a sustainable and scalable approach to introducing diverse functional groups into the molecule without relying on harsh chemical conditions. For example, transaminases have been employed to incorporate amino acid-like functionalities at specific positions within the scaffold, enhancing its biological activity while maintaining structural integrity.
The versatility of 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide extends beyond oncology and enzyme inhibition; it has also shown promise in addressing neurological disorders. Preliminary research suggests that certain analogs can cross the blood-brain barrier and interact with neurotransmitter receptors or ion channels involved in conditions such as epilepsy or neurodegeneration. This opens up possibilities for developing novel treatments targeting central nervous system disorders without significant side effects associated with traditional therapies.
As research continues to uncover new applications for this compound, collaborations between academic institutions and pharmaceutical companies are becoming increasingly common. These partnerships aim to accelerate the translation of laboratory findings into clinical candidates by leveraging complementary expertise in synthetic chemistry, pharmacology, and biotechnology. The collective effort has already led to several innovative derivatives entering preclinical development pipelines.
In conclusion,1-(6-chloropyrimidin-4-ylyl)pyrrolidine 2carb amide(CAS No: 1250424 99 7 ) represents a structurally intriguing compound with broad therapeutic potential across multiple disease areas Its unique combination of functional groups makes it an excellent scaffold for medicinal chemistry innovation Current research efforts are focused on optimizing its pharmacological properties through rational design strategies ensuring its suitability for future clinical applications
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